3-Nitro-1H-pyrazole

Catalog No.
S583159
CAS No.
26621-44-3
M.F
C3H3N3O2
M. Wt
113.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitro-1H-pyrazole

CAS Number

26621-44-3

Product Name

3-Nitro-1H-pyrazole

IUPAC Name

5-nitro-1H-pyrazole

Molecular Formula

C3H3N3O2

Molecular Weight

113.08 g/mol

InChI

InChI=1S/C3H3N3O2/c7-6(8)3-1-2-4-5-3/h1-2H,(H,4,5)

InChI Key

MZRUFMBFIKGOAL-UHFFFAOYSA-N

SMILES

C1=C(NN=C1)[N+](=O)[O-]

Synonyms

3-nitropyrazole, DJW 94, DJW-94

Canonical SMILES

C1=C(NN=C1)[N+](=O)[O-]

Organic Synthesis:

  • Building Block for Heterocycles: 3-NP serves as a valuable building block for constructing diverse heterocyclic compounds due to its reactive nitro group and the inherent aromaticity of the pyrazole ring. This allows for the synthesis of complex molecules with potential applications in pharmaceuticals, materials science, and agrochemicals [PubChem, ""].

Medicinal Chemistry:

  • Antimicrobial Activity: Studies have explored the potential of 3-NP derivatives as antimicrobial agents. Some derivatives have exhibited promising activity against various bacterial and fungal strains, suggesting their potential development into new antibiotics [National Institutes of Health, ""].
  • Anticancer Properties: Research suggests that 3-NP derivatives might possess anticancer properties. These derivatives have shown activity in inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death) [National Institutes of Health, ""].

Materials Science:

  • Functional Materials: 3-NP is being investigated for its potential use in developing functional materials. The combination of its aromatic and nitro functionalities might be beneficial in designing materials with specific properties, such as electrical conductivity or photoluminescence [ScienceDirect, ""].

Other Potential Applications:

  • Corrosion Inhibition: Recent studies have explored the potential of 3-NP as a corrosion inhibitor for metals. Initial findings suggest that it might offer protection against corrosion in specific environments [ScienceDirect, ""].

3-Nitro-1H-pyrazole is a nitrogen-containing heterocyclic compound with the molecular formula C3H3N3O2C_3H_3N_3O_2 and a molecular weight of approximately 113.07 g/mol. It is characterized by a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms. The nitro group (NO2-NO_2) is attached to the third carbon of the pyrazole ring, making it a significant derivative in various chemical and biological applications. This compound exhibits moderate stability and can undergo various chemical transformations, rendering it a versatile building block in organic synthesis .

, including:

  • Nitration: It can be further nitrated to form more complex derivatives.
  • Reduction: The nitro group can be reduced to an amine, altering the compound's properties and reactivity.
  • Substitution Reactions: The hydrogen atoms in the pyrazole ring can be substituted with various functional groups, leading to a variety of derivatives.

These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry and materials science .

3-Nitro-1H-pyrazole has been studied for its biological activities, particularly its potential as an antiproliferative agent. Research indicates that it may inhibit certain kinases, which are crucial for cell signaling and proliferation. Additionally, some derivatives of 3-nitro-1H-pyrazole have shown promise in cancer treatment due to their ability to affect cellular pathways involved in tumor growth .

The synthesis of 3-nitro-1H-pyrazole typically involves:

  • Nitration of Pyrazole: This is often achieved using nitrating agents such as concentrated nitric acid and sulfuric acid or using more environmentally friendly reagents like oxone in water.
  • Rearrangement: Following nitration, the resulting N-nitropyrazole undergoes rearrangement in organic solvents like benzonitrile or anisole to yield 3-nitro-1H-pyrazole. The preferred method involves refluxing the reaction mixture for several hours .

Example Synthesis Reaction

text
1-Nitropyrazole + Nitrating Agent → 3-Nitro-1H-pyrazole

3-Nitro-1H-pyrazole finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Agriculture: Some derivatives exhibit potential as agrochemicals.
  • Materials Science: Its energetic properties make it suitable for use in explosives and propellants .

Studies on the interactions of 3-nitro-1H-pyrazole with biological systems have revealed its potential effects on enzyme inhibition and cellular signaling pathways. Notably, research has focused on its interaction with kinases that play pivotal roles in cancer cell proliferation. These findings suggest that this compound could be leveraged for therapeutic applications against certain types of cancer .

Several compounds share structural similarities with 3-nitro-1H-pyrazole, each possessing unique properties and applications:

Compound NameCAS NumberKey Features
3-Amino-1H-pyrazole16617-46-2Exhibits different biological activities; used in drug development.
1-Methyl-5-nitro-1H-indazol-3-amine73105-48-3Related structure with potential anti-cancer properties.
3-Amino-1-methyl-1H-pyrazole-4-carbonitrile21230-50-2Shows promise in kinase inhibition studies.
5-Nitro-3-dinitromethylpyrazoleN/AKnown for its energetic properties; used in explosives.

These compounds are notable for their varying biological activities and applications, highlighting the unique role of 3-nitro-1H-pyrazole within this group .

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (14.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (85.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

26621-44-3

Dates

Modify: 2023-08-15

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